molecular formula C20H18N6O B6662012 4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile

4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile

Cat. No.: B6662012
M. Wt: 358.4 g/mol
InChI Key: HALQGNYTLKYDHV-UHFFFAOYSA-N
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Description

4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions: The introduction of the morpholine and N-phenylanilino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific solvents to ensure high yields and selectivity.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired triazine derivative. Purification is typically done using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of triazine derivatives.

Scientific Research Applications

4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the context of anticancer activity, it has been shown to inhibit the epidermal growth factor receptor (EGFR) via the PI3K/AKT/mTOR signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(4-morpholinyl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]thio]acetic acid
  • Trimethyl-[4-(4-morpholinyl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]ammonium

Uniqueness

4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various applications.

Properties

IUPAC Name

4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c21-15-18-22-19(25-11-13-27-14-12-25)24-20(23-18)26(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALQGNYTLKYDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C#N)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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